2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 869345-67-5
VCID: VC8303274
InChI: InChI=1S/C21H22N4O4S/c1-14(26)23-15-5-4-6-16(11-15)24-20(27)13-30-21-22-9-10-25(21)18-8-7-17(28-2)12-19(18)29-3/h4-12H,13H2,1-3H3,(H,23,26)(H,24,27)
SMILES: CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC
Molecular Formula: C21H22N4O4S
Molecular Weight: 426.5 g/mol

2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide

CAS No.: 869345-67-5

Cat. No.: VC8303274

Molecular Formula: C21H22N4O4S

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide - 869345-67-5

Specification

CAS No. 869345-67-5
Molecular Formula C21H22N4O4S
Molecular Weight 426.5 g/mol
IUPAC Name N-(3-acetamidophenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H22N4O4S/c1-14(26)23-15-5-4-6-16(11-15)24-20(27)13-30-21-22-9-10-25(21)18-8-7-17(28-2)12-19(18)29-3/h4-12H,13H2,1-3H3,(H,23,26)(H,24,27)
Standard InChI Key DIMGGXZRYQSVCI-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC
Canonical SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC

Introduction

The compound 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide is a complex organic molecule featuring a sulfanyl linkage between an imidazole ring and an acetamide group. The imidazole ring is substituted with a 2,4-dimethoxyphenyl group, while the acetamide is linked to a 3-acetamidophenyl moiety. This arrangement of functional groups suggests potential biological activity, particularly in medicinal chemistry applications.

Chemical Reactivity

Compounds with similar structures, such as those containing imidazole and acetamide functionalities, can undergo various chemical reactions. These include:

  • Nucleophilic Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

  • Hydrolysis: The acetamide group may undergo hydrolysis under acidic or basic conditions.

  • Cross-Coupling Reactions: The presence of aromatic rings allows for potential participation in cross-coupling reactions.

Potential Applications

Given its structural components, 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide may have applications in:

  • Antimicrobial Agents: Due to the imidazole ring's known antimicrobial properties.

  • Antifungal Agents: Similar to other imidazole derivatives.

  • Medicinal Chemistry: As a building block for more complex therapeutic molecules.

Ethyl 4-(2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate

This compound, with a CAS number of 893389-10-1, features a benzoate moiety linked to an acetamido group similar to the sulfanyl group in the target compound. It is used in scientific research and has potential biological activities due to its imidazole and benzoate functionalities.

2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

This compound, available from ChemDiv, shares a similar imidazole and sulfanyl structure but is linked to a 2,5-dimethylphenyl group instead of a 3-acetamidophenyl group .

Potential Biological Activities

CompoundPotential Biological Activity
Imidazole DerivativesAntimicrobial, Antifungal
Ethyl 4-(2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoatePotential therapeutic applications due to imidazole and benzoate functionalities
2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamideAntimicrobial, potential medicinal chemistry applications

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